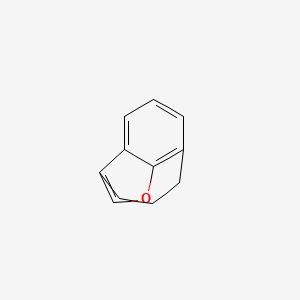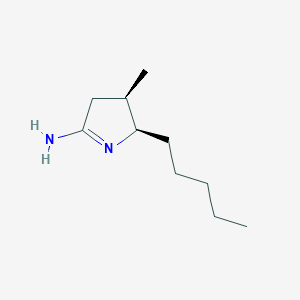
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone is a synthetic derivative of 1,4-naphthoquinone This compound is characterized by its unique structure, which includes hydroxyl, methoxy, chloro, and ethyl substituents on the naphthoquinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone typically involves multi-step organic reactions. One common method includes the chlorination of 5,8-dihydroxy-1,4-naphthoquinone followed by methoxylation and ethylation under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
化学反应分析
Types of Reactions
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Halogenation, alkylation, and other substitution reactions can modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts .
Major Products Formed
科学研究应用
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone has several scientific research applications:
作用机制
The mechanism of action of 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the generated ROS can induce cell death in target cells . Molecular targets include enzymes involved in cellular redox balance and pathways related to oxidative stress .
相似化合物的比较
Similar Compounds
Similar compounds include other substituted naphthoquinones such as:
5,8-Dihydroxy-1,4-naphthoquinone: Known for its biological activities and use in dye production.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antimicrobial properties.
2-Bromo-5-hydroxy-1,4-naphthoquinone: Noted for its antifungal activity.
Uniqueness
What sets 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone apart is its combination of substituents, which confer unique chemical and biological properties.
属性
分子式 |
C14H13ClO6 |
|---|---|
分子量 |
312.70 g/mol |
IUPAC 名称 |
6-chloro-2-ethyl-5,8-dihydroxy-3,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO6/c1-4-5-9(16)6-7(11(18)13(5)20-2)10(17)8(15)14(21-3)12(6)19/h17,19H,4H2,1-3H3 |
InChI 键 |
SOWIEMMIIKCTTF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)




![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)

![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)




